3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydroisoxazole (isoxazoline) ring fused with a tetrahydropyran (oxan-4-yl) substituent and a carboxylic acid group. Despite this, comparisons with structurally analogous 4,5-dihydroisoxazole-5-carboxylic acid derivatives can elucidate its likely properties and applications .
Properties
IUPAC Name |
3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h6,8H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOORHINADPDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of oxan-4-yl derivatives with appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, based on substituent variations and available data:
Structural and Functional Insights
- Substituent Impact: Imidazole/chloro/butyl groups (e.g., ): Enhance metabolic stability and target binding, as seen in the antirheumatic metabolite. Hydrolysis resistance is critical for in vivo activity. Aromatic substituents (e.g., chlorophenyl, pyridinyl ): Influence lipophilicity and bioavailability. Chlorinated variants may exhibit higher toxicity.
Pharmacological Potential
- Anti-inflammatory Activity : The imidazole-containing analog demonstrated proposed anti-rheumatoid activity, likely due to interactions with inflammatory pathways .
- Safety Profiles : Chlorophenyl derivatives have established safety data (e.g., GHS hazard classifications), but biological activity remains unexplored .
Biological Activity
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound can be derived from the reaction of oxanone derivatives with hydroxylamine followed by oxidation processes to introduce the carboxylic acid group. This method allows for the efficient production of the compound while maintaining high purity levels.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The biological activity of this compound was evaluated in several studies.
-
Antibacterial Activity :
- A study assessed the compound against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values demonstrated that this compound exhibits promising antibacterial effects comparable to established antibiotics such as ampicillin and ciprofloxacin.
Compound MIC (µg/ml) Bacterial Strain This compound 15 S. aureus This compound 20 E. coli Ampicillin 10 S. aureus Ciprofloxacin 15 E. coli -
Antifungal Activity :
- The antifungal potential was tested against strains like Candida albicans and Aspergillus niger . Results indicated that the compound showed effective inhibition at low concentrations.
Compound MIC (µg/ml) Fungal Strain This compound 12 C. albicans This compound 10 A. niger Fluconazole 15 C. albicans
Case Studies
Several case studies have documented the biological activity of oxazole derivatives:
- Singh et al. (2019) : This study synthesized various oxazole derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results confirmed that compounds similar to 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
- Shamsuzzaman et al. (2020) : This research focused on a series of oxazole derivatives where one derivative showed exceptional activity against multiple bacterial strains in comparison to standard antibiotics .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring contributes to its ability to interact with bacterial cell membranes or inhibit critical metabolic pathways within microbial cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?
- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous compounds (e.g., isoxazole-carboxylic acids) are synthesized via refluxing intermediates (e.g., formyl-indole derivatives) with sodium acetate in acetic acid . Another route involves chlorination of oxime intermediates followed by ring closure with ethyl acetoacetate . For the Oxan-4-yl substituent, nucleophilic substitution or coupling reactions (e.g., using oxane-4-yl halides) under inert conditions may be employed.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the oxazole ring, Oxan-4-yl group, and carboxylic acid proton. Compare chemical shifts with related compounds (e.g., 5-methylisoxazole-4-carboxylic acid derivatives ).
- IR : Identify characteristic peaks for the oxazole ring (~1600 cm), carboxylic acid (2500–3300 cm), and ether (C-O stretch, ~1100 cm).
- Mass Spectrometry : Confirm molecular weight (e.g., 224.21 g/mol for structurally similar compounds ) and fragmentation patterns.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid humidity to prevent hydrolysis of the oxazole ring or carboxylic acid moiety, as recommended for structurally related oxazole-carboxylic acids .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the Oxan-4-yl group?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions or Lewis acids (e.g., ZnCl) for nucleophilic substitutions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to non-polar media .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation).
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or published spectra of analogous compounds (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid ).
- Impurity Analysis : Perform HPLC with UV detection (λ = 254 nm) to identify byproducts. Recrystallize using solvent pairs (e.g., ethanol/water) to improve purity .
Q. What strategies are effective for evaluating bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Design : Use fluorescence-based enzyme inhibition assays (e.g., acetylcholinesterase or protease targets). Include positive controls (e.g., galantamine for cholinesterase) and dose-response curves (1–100 µM range).
- Solubility Management : Prepare stock solutions in DMSO (≤1% v/v in final buffer) to mitigate aqueous solubility limitations, as seen with hydrophobic oxazole derivatives .
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use software (AutoDock Vina) to model interactions between the oxazole-carboxylic acid core and target proteins (e.g., kinases).
- QSAR Analysis : Correlate electronic properties (HOMO/LUMO energies) of substituents (e.g., Oxan-4-yl) with bioactivity data from analogous compounds .
Key Recommendations for Experimental Design
- Synthesis : Prioritize stepwise protocols with intermediate characterization to isolate the Oxan-4-yl-substituted oxazole core.
- Safety : Follow hazard controls for handling carboxylic acids (e.g., PPE, fume hoods) as outlined in safety data sheets .
- Data Reproducibility : Document reaction parameters (temp, solvent, catalyst) meticulously, referencing methods from analogous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
